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These application notes provide a detailed overview of the mechanisms and protocols for
etching silicon nitride (SisNa4) using trifluoromethane (CHFs) plasma. This process is critical in
various microfabrication applications, including the manufacturing of semiconductor devices
and microelectromechanical systems (MEMS).

Introduction to CHF3 Plasma Etching of Silicon
Nitride

Plasma etching is a cornerstone of modern microfabrication, enabling the precise and
anisotropic removal of material. For silicon nitride, hydrofluorocarbon plasmas, particularly
those generated from trifluoromethane (CHF3), are widely used. The etching process in a
CHFs plasma is a complex interplay of chemical reactions and physical bombardment by ions,
leading to the formation of volatile products. A key aspect of CHFs plasma etching is the
simultaneous deposition of a fluorocarbon polymer film on the surfaces, which plays a crucial

role in achieving high etch selectivity between different materials, such as SisNas, silicon dioxide
(SiO2), and silicon (Si).[1]

The presence of hydrogen in the CHFs plasma is critical for the effective etching of SisNa.
Hydrogen reacts with the nitrogen in the silicon nitride film to form volatile species like
hydrogen cyanide (HCN) and ammonia (NHs), thereby promoting the etching process.[2][3][4]
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Plasma Etching Mechanism

The etching of silicon nitride in a CHF3 plasma involves several key steps, from the generation
of reactive species in the plasma to their interaction with the SisN4 surface and the subsequent
removal of reaction byproducts.

Generation of Reactive Species

In the plasma, the CHFs gas dissociates into various reactive species, including fluorine
radicals (F), CFx radicals (e.g., CF2, CF3), and various ions (e.g., CHF2*, CF3*).[5][6] The
addition of other gases, such as oxygen (0Oz) or argon (Ar), can further influence the plasma
chemistry. For instance, Oz can react with fluorocarbon radicals, reducing polymer deposition
and increasing the concentration of F radicals.[5]

Surface Reactions and Etching Process

The etching of SisNa is a synergistic process involving both chemical reactions and physical ion
bombardment.

e Fluorocarbon Polymer Formation: CFx radicals contribute to the formation of a thin
fluorocarbon (CxFy) polymer layer on all surfaces exposed to the plasma. The thickness and
composition of this layer are critical in controlling the etch selectivity.[1][7]

e lon Bombardment: Energetic ions from the plasma strike the surface, providing the
necessary energy to break Si-N bonds and enhance the reaction between the surface atoms
and the reactive species.[8]

e Chemical Etching: Fluorine radicals react with silicon to form volatile silicon tetrafluoride
(SiFa).

» Role of Hydrogen: Hydrogen plays a crucial role in removing nitrogen from the SisNa film. It
reacts with nitrogen to form volatile compounds like HCN.[2][3][4] This is a key reason why
hydrofluorocarbon plasmas are effective for etching silicon nitride.

The overall simplified reaction can be envisioned as the fluorination of silicon and the
hydrogenation of nitrogen, leading to volatile products.
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Role of Additive Gases

o Oxygen (O2): The addition of Oz to the CHFs plasma can increase the etch rate of SisNa by
reacting with the fluorocarbon polymer, thus reducing its thickness and allowing more
reactive species to reach the surface. However, excessive Oz can decrease the selectivity to
silicon.[5]

o Carbon Dioxide (COz2): Adding CO: can also inhibit the formation of the polymer layer while
maintaining high selectivity of SisN4 over Si.[5]

Quantitative Data

The following table summarizes typical etch rates and selectivities obtained during CHFs
plasma etching of silicon nitride under various conditions as reported in the literature.

. o Selectivit
SizNas Selectivit
Gas Power Pressure y Referenc
. Etch Rate y ) ]
Mixture (W) (mTorr) . . . (SiaNa:Si e
(nm/min) (SiaNa:Si)
0z2)
CHFs 150 50 60 - - [9]
CHFs +
- 30 ~40 10:1 - [5]
9.1% CO2
CHFs/Ar - - 65 - - [10]
CHF3/O2 150 50 60 - - [9]
Peaks near
CHsF/O2 300 10 - - [11]
50% Oz
Peaks near
CHsF/CO2 300 10 - - [11]
73% CO2

Note: Etch rates and selectivities are highly dependent on the specific reactor geometry and
process parameters.

Experimental Protocols
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This section provides a generalized protocol for the plasma etching of silicon nitride using a
reactive ion etching (RIE) system with a CHFs-based plasma.

Materials and Equipment

o Substrate: Silicon wafer with a deposited silicon nitride film.

e Masking Material: Photoresist or a hard mask (e.g., chromium).
e Gases: Trifluoromethane (CHF3), Oxygen (O2), Argon (Ar).

e Equipment:

o Reactive lon Etching (RIE) system with a 13.56 MHz RF power supply.

[e]

Vacuum pump system.

o

Mass flow controllers for gas delivery.

[¢]

Pressure gauge.

[e]

Substrate holder with temperature control.

[e]

Film thickness measurement tool (e.g., ellipsometer or profilometer).

Experimental Procedure

e Sample Preparation:
o Clean the silicon nitride substrate to remove any organic or particulate contamination.

o Apply and pattern the masking material (photoresist) using standard photolithography
techniques to define the areas to be etched.

o System Preparation:

o Vent the RIE chamber and load the prepared substrate onto the substrate holder.
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o Pump down the chamber to a base pressure typically in the range of 10~> to 10~° Torr to
ensure a clean processing environment.

e Etching Process:

o Introduce the process gases (e.g., CHFs and O3z) into the chamber at the desired flow
rates using the mass flow controllers. A typical starting point could be 100 sccm of CHF3
and 4 sccm of O2.[9]

o Allow the chamber pressure to stabilize at the desired setpoint, for example, 50 mTorr.[9]
o Apply RF power to the electrode to ignite the plasma. A typical power setting is 150 W.[9]

o Maintain the plasma for the predetermined etch time to achieve the desired etch depth.
The etch time should be kept below 10 minutes to avoid thermal issues and resist burning.

[°]
o During the etch process, monitor the plasma stability and process parameters.
e Post-Etch Processing:
o Turn off the RF power and the gas flows.
o Pump the chamber back down to the base pressure.
o Vent the chamber and carefully remove the etched substrate.

e Characterization:

o

Remove the remaining photoresist using a suitable solvent or oxygen plasma ashing.

[¢]

Measure the etch depth and profile using a profilometer or a scanning electron microscope
(SEM).

[¢]

Measure the remaining silicon nitride film thickness using an ellipsometer.

[¢]

Calculate the etch rate by dividing the etch depth by the etch time.
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Visualizations

The following diagrams illustrate the key aspects of the trifluoromethane plasma etching
process for silicon nitride.
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Caption: CHFs Plasma Etching Mechanism on Silicon Nitride.
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Caption: Experimental Workflow for SisN4 Plasma Etching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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